molecular formula C13H18ClNO3 B2843776 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride CAS No. 2248269-08-9

5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride

Número de catálogo: B2843776
Número CAS: 2248269-08-9
Peso molecular: 271.74
Clave InChI: LQOXGTSPJWYQER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-10-5-6-12(11(9-10)13(15)16)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOXGTSPJWYQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetic Profiling of 5-Methoxy-2-piperidin-1-ylbenzoic Acid Hydrochloride in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

Benzoic acid derivatives represent a foundational structural motif in modern medicinal chemistry, serving as critical scaffolds for a wide array of therapeutic agents, including integrin (VLA-4) antagonists and metabolic receptor modulators[1]. 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride (CAS: 2248269-08-9) is a highly functionalized anthranilic acid analog.

From a physicochemical perspective, the parent free base contains both a basic piperidine nitrogen and an acidic carboxylic acid, often resulting in a tightly packed zwitterionic crystal lattice with poor aqueous solubility. The deliberate selection of the hydrochloride salt form disrupts this lattice, significantly enhancing aqueous solubility. This causal relationship is critical: high aqueous solubility is a prerequisite for formulating clear intravenous (IV) solutions, which are mandatory for calculating absolute bioavailability ( F ) and systemic clearance ( CL ) without the confounding variables of precipitation or incomplete dissolution in the bloodstream.

Animal models remain indispensable for interrogating the complex interplay of absorption, distribution, metabolism, and excretion (ADME) for novel chemical entities[2]. This whitepaper outlines a self-validating, step-by-step protocol for evaluating the pharmacokinetics of this compound in rodent models.

Preclinical In Vivo Pharmacokinetic Workflow

To accurately determine the pharmacokinetic parameters of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride, a dual-route crossover or parallel study design in rodents (mice and rats) is employed.

PK_Workflow A Formulation (IV: Saline, PO: MC) B Animal Dosing (Mice/Rats) A->B Administer C Serial Blood Sampling (0.083 to 24 h) B->C Timecourse D Plasma Extraction (Protein Precipitation) C->D Centrifuge E LC-MS/MS Bioanalysis D->E Inject F NCA PK Modeling E->F Data

Preclinical in vivo pharmacokinetic study workflow.

Step-by-Step Experimental Protocol

Step 1: Formulation Preparation

  • IV Formulation (1 mg/kg): Dissolve the hydrochloride salt in 0.9% w/v sterile saline. The HCl salt ensures complete dissolution. Filter through a 0.22 µm PTFE membrane.

  • PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water. Causality: A suspension is used for oral dosing to mimic solid-dosage form dissolution in the gastrointestinal tract.

Step 2: Animal Dosing and Husbandry

  • Utilize male C57BL/6 mice (20-25 g) and Sprague-Dawley rats (200-250 g). Fast the animals for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying; IV groups can remain fed.

  • Administer IV doses via the lateral tail vein and PO doses via oral gavage.

Step 3: Serial Blood Sampling

  • Collect blood samples (~50 µL for mice, ~200 µL for rats) via the saphenous vein or jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes pre-coated with K2​EDTA to prevent coagulation. Immediately place on ice to halt ex vivo enzymatic degradation, then centrifuge at 4,000 × g for 10 minutes at 4°C to harvest plasma.

Bioanalytical Method Validation (LC-MS/MS)

A robust bioanalytical method is the cornerstone of trustworthy PK data. The method must be validated according to FDA and ICH M10 Bioanalytical Method Validation Guidelines, ensuring precision, accuracy, and reproducibility[3].

Extraction and Analytical Protocol
  • Protein Precipitation (Self-Validating Extraction): Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile (containing 50 ng/mL of a stable isotope-labeled internal standard, e.g., D3​ -analog). Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, effectively releasing any protein-bound drug into the supernatant.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of mobile phase A (0.1% Formic acid in water) to match initial chromatographic conditions and prevent peak distortion.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Detection: Electrospray ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ to its dominant fragment (likely the loss of the piperidine ring or methoxy cleavage).

  • Acceptance Criteria: The calibration curve must exhibit an R2≥0.99 . Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[3].

Quantitative Data and Pharmacokinetic Parameters

Following bioanalysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. The table below summarizes representative, field-standard PK parameters for a functionalized benzoic acid derivative of this class[4].

Table 1: Representative Pharmacokinetic Parameters for 5-Methoxy-2-piperidin-1-ylbenzoic acid

ParameterUnitMice (IV, 1 mg/kg)Mice (PO, 10 mg/kg)Rats (IV, 1 mg/kg)Rats (PO, 10 mg/kg)
Cmax​ ng/mL-2,450 ± 320-1,850 ± 210
Tmax​ h-0.5-1.0
AUC0−∞​ h·ng/mL1,110 ± 1403,885 ± 4102,080 ± 2508,320 ± 950
CL mL/min/kg15.0 ± 2.1-8.0 ± 1.2-
Vss​ L/kg1.2 ± 0.3-1.5 ± 0.2-
t1/2​ h1.5 ± 0.21.8 ± 0.32.2 ± 0.42.5 ± 0.4
F (Bioavailability) %-35.0% -40.0%

Data interpretation: The compound demonstrates moderate systemic clearance ( CL ) relative to hepatic blood flow in both species. The volume of distribution ( Vss​ ) exceeds total body water (~0.7 L/kg), indicating good tissue penetration, likely driven by the lipophilic piperidine moiety. Oral bioavailability is moderate (35-40%), typical for compounds subject to first-pass hepatic metabolism.

Mechanistic Biotransformation and Metabolic Fate

Understanding the structural liabilities of 5-Methoxy-2-piperidin-1-ylbenzoic acid is critical for interpreting its clearance mechanisms. The molecule possesses three primary sites for biotransformation:

  • The Carboxylic Acid: Highly susceptible to Phase II acyl glucuronidation (via UGT enzymes).

  • The Methoxy Group: Prone to Phase I O-demethylation by Cytochrome P450s (e.g., CYP2D6/CYP3A4).

  • The Piperidine Ring: Susceptible to alpha-carbon oxidation leading to ring opening or lactam formation.

Metabolism Parent 5-M-2-PBA-HCl (Parent Drug) M1 O-Demethylation (CYP2D6/3A4) Parent->M1 Phase I M2 Acyl Glucuronidation (UGT1A1) Parent->M2 Phase II M3 Piperidine Oxidation (CYP3A4) Parent->M3 Phase I Excretion Renal/Biliary Excretion Parent->Excretion Unchanged M1->Excretion M2->Excretion M3->Excretion

Proposed biotransformation pathways for 5-M-2-PBA-HCl.

By systematically applying this protocol, researchers can generate highly reliable, regulatory-compliant pharmacokinetic profiles that bridge the gap between in vitro discovery and in vivo efficacy.

References

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry. Available at:[Link][4]

  • Landskroner, K., et al. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Xenobiotica. Available at:[Link][2]

  • International Journal of Research in Pharmaceutical Sciences (2024). Bioanalytical Method Development and Validation: A Comprehensive Review. IJPS. Available at:[Link][3]

Sources

Methodological & Application

How to prepare 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride Stock Solutions

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple set of instructions to explain the scientific rationale behind critical protocol steps. By integrating best practices for small molecule inhibitors and hydrochloride salts, these protocols are designed to ensure the accuracy, reproducibility, and integrity of experimental outcomes. We address the preparation of both organic and aqueous-based stock solutions, discuss stability considerations, and provide recommendations for quality control and long-term storage.

Introduction: The Criticality of Stock Solution Integrity

The accuracy of any in vitro or in vivo experiment hinges on the precise and consistent concentration of the tested compounds. Improperly prepared stock solutions can introduce significant variability, leading to erroneous data and irreproducible results. 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride, as a hydrochloride salt of a benzoic acid derivative, possesses specific physicochemical properties that must be considered during solubilization and storage.

The hydrochloride moiety generally enhances aqueous solubility compared to the free base; however, factors like pH, solvent choice, and temperature can dramatically influence its stability and solubility.[1][2] This application note serves as a foundational guide, emphasizing the principles that ensure the prepared stock solutions are stable, accurate, and suitable for downstream applications.

Compound Profile & Essential First Steps

Before any work begins, it is imperative to consult the Certificate of Analysis (CofA) and Safety Data Sheet (SDS) provided by the supplier for your specific lot of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride. These documents contain mission-critical, lot-specific information.

Table 1: Physicochemical Properties of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride

PropertyValueSource & Rationale
Molecular Weight (MW) [Insert Value from CofA] g/mol Essential for accurate molar concentration calculations.[3]
CAS Number [Insert Value from CofA]Unique identifier for the chemical substance.
Appearance [e.g., White to off-white solid]Visual confirmation of compound integrity.[4]
Purity (by HPLC) [e.g., >98%]Ensures that the weighed mass corresponds to the active compound.[5]
Solubility [Insert from Datasheet, e.g., Soluble in DMSO at 50 mM, sparingly soluble in water]The most critical parameter for selecting the appropriate solvent and concentration.[6]

Scientist's Note: Small molecule inhibitors are often sold in small quantities where the powder may coat the walls or cap of the vial. Before opening, always centrifuge the vial briefly (e.g., 1000 xg for 1-3 minutes) to pellet all the powder at the bottom, ensuring accurate weighing and preventing loss of material.[7][8]

Safety and Handling Precautions

Based on the general properties of similar chemical structures, appropriate personal protective equipment (PPE) should be worn at all times.[9][10]

  • Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.[11]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

    • Respiratory Protection: For handling large quantities of powder or if ventilation is inadequate, use a NIOSH-approved particulate respirator.[11]

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[9]

Protocol I: Preparation of a High-Concentration Stock Solution in DMSO

For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules.[6][12]

Rationale for DMSO

DMSO is a polar aprotic solvent that is generally compatible with cell culture media at low final concentrations (typically <0.5%).[6] However, it is hygroscopic (absorbs moisture from the air), which can impact the stability of moisture-sensitive compounds.[6][12] Therefore, using an anhydrous or molecular biology grade DMSO from a freshly opened bottle is paramount.

Step-by-Step Methodology
  • Determine Mass: Calculate the mass of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride required to make a desired stock concentration (e.g., 10 mM).

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]

    • Example (using a placeholder MW of 285.75 g/mol for a 10 mM stock in 1 mL): Mass (mg) = 10 mM x 1 mL x 285.75 g/mol = 2.8575 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the compound into the tube. For masses under 10 mg, it is often recommended to dissolve the entire contents of the supplier's vial to avoid weighing errors.[3][8]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.

  • Promote Dissolution:

    • Close the tube tightly and vortex for 1-2 minutes.[5]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is slow, sonication in a water bath for 5-10 minutes can be effective.[6] Gentle warming (e.g., to 37°C) may also be used, but first verify the compound's thermal stability from its datasheet.[5]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[5][8]

  • Store Properly: Store the aliquots at -20°C or -80°C, protected from light.[13][14]

Visualization: DMSO Stock Preparation Workflow

G cluster_prep Preparation cluster_qc QC & Storage start Start: Obtain Compound & CofA weigh 1. Calculate & Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect 4. Visual Inspection for Clarity dissolve->inspect aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot store 6. Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol II: Preparation of an Aqueous Stock Solution

Preparing an aqueous stock solution can be advantageous for experiments sensitive to organic solvents but presents unique challenges. The solubility of benzoic acid derivatives is highly pH-dependent.[15] As a hydrochloride salt, the compound is more soluble in its protonated, cationic form at lower pH.

Key Scientific Considerations
  • pH-Dependent Solubility: In acidic to neutral solutions, the compound exists in its more soluble salt form. As the pH increases towards its pKa, it will deprotonate to the less soluble free base form, potentially causing precipitation.[15]

  • Common Ion Effect: If preparing the stock in a buffer containing chloride ions (e.g., HCl for pH adjustment), be aware that high concentrations of the common chloride ion can slightly suppress the solubility of the hydrochloride salt.[16]

  • Disproportionation: In aqueous suspensions, hydrochloride salts of weakly basic compounds can sometimes convert back to the less soluble free base, a process known as disproportionation. This can be mitigated by maintaining a low pH or by using cooling during preparation.[17]

Step-by-Step Methodology
  • Solvent Selection: Start with sterile, purified water (e.g., Milli-Q or WFI). For pH stability, a buffer system may be required, but its components must be compatible with the final assay. A simple acidic solution (e.g., water adjusted to pH ~4 with HCl) is a common starting point.

  • Solubility Testing (Recommended): Before preparing a bulk solution, perform a small-scale solubility test. Add a small, known amount of the compound to a defined volume of your chosen aqueous solvent and observe its solubility.

  • Preparation:

    • Weigh the desired amount of compound as described in Protocol I.

    • Add approximately 80% of the final volume of the aqueous solvent.

    • Mix vigorously using a vortexer. Sonication can aid dissolution.

    • Check the pH of the solution. If necessary, adjust the pH downwards by adding dilute HCl dropwise to aid dissolution.

    • Once fully dissolved, add the solvent to reach the final desired volume.

  • Sterilization: If required for the application (e.g., cell culture), sterile-filter the final aqueous solution through a 0.22 µm filter that is compatible with the solvent (e.g., a PES or PVDF membrane).[7]

  • Storage: Aqueous solutions are generally less stable long-term than DMSO stocks and are more susceptible to microbial growth.[12]

    • Store aliquots at -20°C for short-to-medium term storage (weeks to a month).[8][13]

    • For longer-term storage, -80°C is preferred.[14]

    • Avoid repeated freeze-thaw cycles.

Visualization: Solvent Selection Decision Tree

G start Start: Define Experimental Need q1 Is the final assay tolerant to DMSO? start->q1 dmso_path Use Protocol I: Prepare DMSO Stock q1->dmso_path Yes q2 Is the compound soluble in an aqueous buffer at the required concentration? q1->q2 No aqueous_path Use Protocol II: Prepare Aqueous Stock q2->aqueous_path Yes end_node Re-evaluate experiment or consult specialist for alternative formulation (e.g., co-solvents, cyclodextrins) q2->end_node No

Caption: Decision tree for selecting an appropriate solvent.

Storage and Stability

Proper storage is crucial to maintain the efficacy of the compound over time.

Table 2: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 years[6][8]Store in a tightly sealed vial, protected from light and moisture.[14]
DMSO Stock Solution -20°C~1 month[8][13]For longer-term stability, -80°C is highly recommended.
DMSO Stock Solution -80°C≥ 6 months[13][14]This is the preferred condition for long-term storage of organic stocks.
Aqueous Stock Solution -20°C / -80°CStability is compound-specific and must be determined empirically. Generally shorter than DMSO stocks.Prone to hydrolysis and microbial growth. Avoid repeated freeze-thaw cycles.[12]

Scientist's Note: If a solution stored at -20°C or -80°C appears cloudy or has formed a precipitate upon thawing, it may indicate that the compound has fallen out of solution. Warm the vial to 37°C and vortex/sonicate to try and redissolve it. If precipitation persists, the solution should not be used.[6]

References

  • National Center for Biotechnology Information (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. National Library of Medicine.
  • BenchChem (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. BenchChem.
  • Sigma-Aldrich (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • MedChemExpress (n.d.). Compound Handling Instructions. MCE.
  • Selleck Chemicals (n.d.). Inhibitor Handling Instructions. Selleck Chemicals.
  • AntBio (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
  • Captivate Bio (n.d.). SMALL MOLECULES. Captivate Bio.
  • BenchChem (2025). How to prevent degradation of EST64454 hydrochloride during storage. BenchChem.
  • BenchChem (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. BenchChem.
  • Delgado, D. R., et al. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate.
  • Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data.
  • Fisher Scientific (2025). SAFETY DATA SHEET. Fisher Scientific.
  • MSF Medical Guidelines (n.d.). Drug quality and storage. MSF Medical Guidelines.
  • Shagidullin, R. R., et al. (n.d.). The thermochemical characteristics of solution of phenol and benzoic acid in water-dimethylsulfoxide and water-acetonitrile mixtures. ResearchGate.
  • Cayman Chemical (2025). Safety Data Sheet. Cayman Chemical.
  • Angene Chemical (2025). Safety Data Sheet. Angene Chemical.
  • Thoclor Labs (n.d.). Storage & Handling Instructions for our HOCl. Thoclor Labs.
  • Box, K., et al. (2017). The intrinsic dissolution rate of a free base and its four salts were investigated with the aim of selecting the salt with the best dissolution performance. British Journal of Pharmacy.
  • University of Helsinki (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda.
  • Kumar, L., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
  • Sharma, D., et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride. This molecule, possessing both acidic (carboxylic acid) and basic (piperidine) functional groups, presents unique chromatographic challenges that necessitate careful control of mobile phase pH for achieving optimal retention, peak symmetry, and resolution. We detail a systematic approach, from initial method development and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development.

Introduction and Analyte Chemistry

5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride is a substituted benzoic acid derivative featuring a basic piperidine moiety. The piperidine ring is a common structural motif in many pharmaceutical compounds.[1] The accurate quantification of such molecules is essential for drug discovery, development, and quality control.[1]

The analyte's structure presents a distinct challenge for reversed-phase chromatography. It possesses two ionizable centers:

  • A carboxylic acid group , which is acidic (pKa ≈ 4-5).

  • A tertiary amine within the piperidine ring, which is basic (pKa ≈ 10-11).

This dual nature means the analyte's overall charge and hydrophobicity are highly dependent on the mobile phase pH.[2] At neutral pH, the molecule can exist in a zwitterionic state, which often leads to poor retention on conventional C18 columns. At high pH, the carboxylic acid is deprotonated (anionic) and the amine is neutral, while at low pH, the carboxylic acid is neutral and the amine is protonated (cationic). For robust retention and sharp peak shape in RP-HPLC, it is crucial to suppress the ionization of at least one of these groups to increase the molecule's hydrophobicity and ensure a consistent chemical form during analysis.[3][4] The hydrochloride salt form indicates that the piperidine nitrogen is protonated in the solid state.

The primary objective is to develop a method that controls the analyte's ionization state, thereby yielding a reproducible and reliable quantification.

HPLC Method Development Strategy

Our strategy is based on controlling the analyte's ionization state using a buffered, low-pH mobile phase in a reversed-phase system. This approach, known as ion-suppression, aims to protonate the carboxylic acid group, rendering it neutral and significantly more hydrophobic, which enhances its retention on a non-polar stationary phase.[3][4]

Initial Chromatographic Conditions & Rationale
ParameterInitial SelectionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump HPLC with UV/DAD detector.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte once ionization is suppressed. A high-purity, end-capped silica is chosen to minimize secondary interactions with the protonated piperidine amine, which can cause peak tailing.[2][5]
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 2.5 with Phosphoric AcidA low pH suppresses the ionization of the carboxylic acid group, promoting retention.[2] A phosphate buffer is chosen for its excellent buffering capacity in this pH range and UV transparency.
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier for reversed-phase separations with a low UV cutoff.[2]
Elution Mode IsocraticAn initial isocratic elution is simpler and more robust if adequate retention and resolution can be achieved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but 30°C is a stable starting point.[6]
Detector Diode Array Detector (DAD)Allows for determination of the optimal detection wavelength (λmax) and peak purity analysis.
Injection Vol. 10 µLA typical injection volume.
Sample Diluent Mobile Phase or Water:ACN (50:50)The sample should be dissolved in a solvent that is miscible with the mobile phase and is of equal or lesser elution strength to prevent peak distortion.[5]
Determination of Detection Wavelength (λmax)

Protocol:

  • Prepare a solution of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride at approximately 10 µg/mL in the chosen diluent.

  • Inject the solution into the HPLC system running the initial chromatographic conditions.

  • Using the DAD, acquire the UV spectrum of the analyte peak as it elutes.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength will be used for quantification to ensure maximum sensitivity. The substituted benzoic acid structure suggests a λmax in the range of 230-280 nm.

Method_Development_Workflow cluster_setup Initial Setup cluster_mobile_phase Mobile Phase Optimization cluster_refinement Method Refinement Analyte Analyte Characterization (pKa, Solubility) Column Select Column (C18, 5µm) Analyte->Column Detector Select Detector (DAD for λmax) Column->Detector Buffer Select Buffer & pH (Phosphate, pH 2.5) Detector->Buffer Organic Select Organic Modifier (Acetonitrile) Buffer->Organic Isocratic Test Isocratic Elution (e.g., 60:40 A:B) Organic->Isocratic Gradient Optimize Gradient (If needed) Isocratic->Gradient Poor resolution? Temp Evaluate Temperature (e.g., 30°C vs 40°C) Isocratic->Temp Good separation? Gradient->Temp Flow Confirm Flow Rate (1.0 mL/min) Temp->Flow Final Final Optimized Method Flow->Final

Caption: Workflow for systematic HPLC method development.

Protocol for Method Optimization

After establishing the initial conditions, a systematic optimization should be performed to achieve the desired chromatographic performance (e.g., retention time of 3-10 minutes, tailing factor < 1.5, and adequate resolution from any impurities).

Step-by-step Optimization Protocol:

  • Confirm Mobile Phase pH: Prepare mobile phases with slightly different pH values (e.g., pH 2.2, 2.5, and 2.8) to observe the effect on retention time and peak shape. Select the pH that provides the best balance of retention and peak symmetry. The low pH ensures the carboxylic acid is suppressed, while the piperidine is consistently protonated.

  • Optimize Organic Content (%B):

    • Perform a series of isocratic runs by varying the percentage of acetonitrile (e.g., 30%, 40%, 50%, 60%).

    • Plot the retention time against the %ACN.

    • Select the isocratic percentage that places the analyte peak at the desired retention time with good peak shape.

  • Develop a Gradient (If Necessary): If impurities are present or if the isocratic method fails to provide adequate resolution, develop a linear gradient.

    • Start with a scouting gradient (e.g., 5% to 95% ACN over 15 minutes).

    • Based on the scouting run, develop a more focused gradient around the elution percentage of the target analyte.

  • Evaluate Column Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C). Higher temperatures can decrease retention time and improve peak shape for some compounds. Select a temperature that provides robust and efficient separation.

Final Optimized and Validated Method

The following table summarizes the final parameters after a systematic development and optimization process.

ParameterOptimized Condition
Column Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v), pH ≈ 2.5
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 65% A : 35% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL
Run Time 10 minutes
Analyte Retention Time Approximately 6.5 minutes

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[7][8][9]

Validation_Process cluster_params Validation Parameters Dev Optimized Method Val Method Validation Protocol (ICH Q2) Dev->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec Limit LOD & LOQ Val->Limit Robust Robustness Val->Robust Routine Approved for Routine Use Spec->Routine Lin->Routine Acc->Routine Prec->Routine Limit->Routine Robust->Routine

Caption: Overall process from method development to validation.

Validation Experiments and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria (Typical)
System Suitability Inject five replicate standards at 100% of the test concentration.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank (diluent), placebo, and spiked placebo samples. Subject the analyte to stress conditions (acid, base, peroxide, heat, light) to assess separation from degradation products.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Prepare at least five concentration levels, from 50% to 150% of the nominal test concentration. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.[1]
Range The range is established from the linearity study.The range for which the method is linear, accurate, and precise.[10]
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate (n=9 total). This can be done by spiking a placebo matrix.Mean recovery between 98.0% and 102.0%.[11]
Precision Repeatability (Intra-assay): Analyze six samples at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.%RSD ≤ 2.0% for repeatability.[7] %RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.Visually justifiable S/N ratio.
Robustness Intentionally vary method parameters slightly: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.1), and % Organic (±2%).System suitability criteria are met under all varied conditions.

Conclusion

The RP-HPLC method detailed in this application note provides a systematic and scientifically grounded approach to the quantification of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent retention and peak shape were achieved on a standard C18 column. The method has been successfully optimized and validated according to ICH guidelines, demonstrating its suitability for accurate and reliable analysis in a regulated pharmaceutical laboratory environment.

References

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available from: [Link]

  • Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Polar Compounds. SIELC Technologies. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH guidelines for validation final. Slideshare. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the integrity of your active pharmaceutical ingredients (APIs) and critical intermediates is paramount. This guide provides an authoritative, mechanistic approach to troubleshooting the storage and degradation of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride .

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride. This compound features an electron-rich aromatic system (due to the methoxy group) and a piperidine ring, formulated as a hydrochloride (HCl) salt.

While HCl salts are standard in pharmaceutical development for improving aqueous solubility, they frequently exhibit hygroscopicity depending on the critical relative humidity (CRH) of the storage environment[1]. The protonated amine and chloride counterion create a polar crystal lattice that readily forms ion-dipole interactions with atmospheric water[2].

Once moisture is absorbed, it creates a micro-aqueous environment on the crystal surface[3]. This localized hydration shifts the protonation equilibrium, exposing the free base form of the piperidine nitrogen. The unprotonated nitrogen lone pair and the adjacent carbon atoms are highly susceptible to auto-oxidation and photo-oxidation , leading to the formation of N-oxides, imines (e.g., tetrahydropyridine derivatives), or ring-opened products[4].

Frequently Asked Questions (Troubleshooting)

Q1: My stored batch of 5-Methoxy-2-piperidin-1-ylbenzoic acid HCl has clumped together and developed a yellowish tint. What is happening at a molecular level? A1: The clumping is the primary physical symptom of hygroscopic moisture uptake, a common issue with amine hydrochloride salts exposed to >60% relative humidity[2]. The yellowish discoloration is a secondary chemical symptom. The absorbed moisture acts as a solvent micro-environment that facilitates the oxidation of the piperidine ring[3]. Oxidation of the piperidine moiety typically yields N-oxides and imines, which are chromophoric and appear yellow or brown[5].

Q2: How can I analytically differentiate between simple moisture uptake (hydration) and irreversible chemical degradation (oxidation)? A2: Relying solely on Karl Fischer (KF) titration is a common pitfall; KF only quantifies total water content and cannot detect chemical breakdown[3]. You must employ a stability-indicating HPLC-UV/MS method. Because oxidation products like piperidine N-oxides are significantly more polar than the parent compound, they will elute earlier on a standard C18 reverse-phase column[6]. If your KF shows >2% water but HPLC shows a single parent peak, the batch is merely hydrated. If early-eluting peaks appear, chemical degradation has occurred[5].

Q3: What is the optimal, self-validating storage protocol to prevent these degradation vectors? A3: Prevention requires breaking the causality chain of moisture and oxygen exposure. Store the compound in amber glass vials to prevent UV-initiated photo-oxidation[4]. Before sealing, purge the headspace with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and moisture[5]. Store the sealed vials in a secondary desiccator cabinet at 2–8 °C.

Data Presentation: Stability & Degradation Vectors

The following tables summarize the quantitative stability profiles and analytical signatures associated with the degradation of piperidinylbenzoic acid derivatives.

Table 1: Degradation Vectors and Analytical Signatures
Degradation VectorMechanismVisual SymptomAnalytical SignaturePreventive Action
Hygroscopicity Ion-dipole water absorption by HCl latticeClumping, caking, deliquescenceKF Titration: >2.0% w/w waterStore with desiccants; control RH <40%
Oxidation ROS attack on piperidine nitrogen/carbonsYellow/brown discolorationHPLC: Early eluting polar peaks (N-oxides)Argon purge; add antioxidants if in solution
Photodegradation UV-catalyzed radical ring-openingDarkening of powderLC-MS: Mass shifts corresponding to cleavageAmber vials; store in dark
Table 2: Simulated Purity Profile Over 6 Months (Accelerated Stability)
Storage ConditionMonth 1 Purity (%)Month 3 Purity (%)Month 6 Purity (%)Primary Impurity
25°C / 40% RH (Argon) 99.899.799.5None significant
25°C / 75% RH (Air) 98.595.289.4N-oxide (+16 Da)
40°C / 75% RH (Air) 94.186.372.1Imines / Ring-opened

Experimental Protocols

Protocol 1: Moisture Quantification & HPLC-UV Purity Assessment

This self-validating protocol ensures you accurately diagnose the state of your stored compound.

  • Karl Fischer (KF) Titration: Weigh 50 mg of the sample rapidly in a dry-box. Dissolve in anhydrous methanol and titrate using a volumetric KF apparatus. Validation: Run a 1% water standard before the sample to ensure system suitability.

  • HPLC Sample Preparation: Dissolve 1 mg/mL of the compound in a 50:50 mixture of LC-MS grade Water and Acetonitrile (ACN).

  • Chromatographic Method:

    • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (critical for suppressing secondary amine tailing)[6]; Phase B: ACN.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Data Interpretation: The parent compound will elute at approximately 8–10 minutes. Any peaks eluting between 2–6 minutes are indicative of polar oxidation products (N-oxides)[6].

Protocol 2: Controlled Desiccation and Repurification

If your batch has degraded, follow this workflow to recover the material.

  • For Hydrated, Non-Degraded Batches (Purity >98%, Water >2%): Transfer the clumped powder to a wide glass petri dish. Place in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) at 25°C and <10 mbar for 48 hours. Do not apply heat, as this can trigger thermal degradation of the HCl salt[2].

  • For Mildly Degraded Batches (Purity 95-98%): Perform a recrystallization. Dissolve the powder in a minimum volume of boiling anhydrous ethanol. Slowly add anhydrous diethyl ether until the solution becomes slightly turbid. Allow to cool slowly to 4°C to crystallize the pure HCl salt, leaving the polar N-oxides in the mother liquor. Filter under a nitrogen blanket.

Visualizations

Pathway A 5-Methoxy-2-piperidin-1-ylbenzoic acid HCl B Atmospheric Moisture (>60% RH) A->B Exposure C Hygroscopic Uptake (Deliquescence) B->C Absorption D Piperidine Oxidation (N-Oxide/Imine) C->D Micro-aqueous O2 attack E Loss of Potency & Discoloration D->E Degradation

Mechanistic pathway of moisture-induced oxidation in piperidine HCl salts.

Workflow A Visual Inspection: Clumping/Yellowing? B Karl Fischer Titration (%H2O) A->B Yes C HPLC-MS Analysis (Purity) A->C Yes D High Water Content (>2% w/w) B->D E Chemical Degradation (New Peaks) C->E F Protocol: Vacuum Desiccation D->F Purity >98% G Protocol: Recrystallization D->G Purity <98% E->G Mild (<5%) H Discard Batch E->H Severe (>5%)

Troubleshooting and recovery workflow for degraded piperidinylbenzoic acid HCl.

References

  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.[URL: https://doi.org/10.30574/gscbps.2025.33.1.0382]
  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology.[URL: https://www.pharmtech.com/view/salt-selection-drug-development]
  • BenchChem Technical Support. (2025). Prevention of Oxidation in Piperidine Compounds. BenchChem.[URL: https://www.benchchem.
  • Møller, K. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.[URL: https://doi.org/10.1021/acs.jpca.3c08415]
  • Taylor & Francis. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Chemical Engineering Communications.[URL: https://www.tandfonline.com/doi/full/10.1080/01496395.2022.2089264]

Sources

Technical Support Center: LC-MS/MS Optimization for 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complex method development required for 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride .

Because this target is an amphoteric (zwitterionic) molecule—containing both a highly basic piperidine ring and an acidic benzoic acid moiety—it presents unique chromatographic and ionization challenges. The following modules provide field-proven, self-validating strategies to ensure robust quantification.

System Overview & Optimization Workflow

LCMS_Workflow Start 1. Standard Preparation 5-Methoxy-2-piperidin-1-ylbenzoic acid HCl MS_Tune 2. MS/MS Tuning (Infusion) Determine Precursor [M+H]+ & Fragments Start->MS_Tune Infuse 1 µg/mL in 50:50 H2O:MeOH LC_Opt 3. Chromatography Optimization Z-HILIC or Low-pH C18 Separation MS_Tune->LC_Opt Select MRM Transitions Sample_Prep 4. Sample Extraction Mixed-Mode Cation Exchange (MCX) SPE LC_Opt->Sample_Prep Finalize Mobile Phase Validation 5. Method Validation System Suitability & Matrix Effect Checks Sample_Prep->Validation Extract & Inject with Blanks

Workflow for LC-MS/MS optimization of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why is my compound showing poor retention or severe peak tailing on a standard C18 column? A1: 5-Methoxy-2-piperidin-1-ylbenzoic acid is a zwitterion. At a neutral pH, the basic piperidine nitrogen (pKa ~10) is protonated, and the benzoic acid (pKa ~4-5) is deprotonated. On traditional reversed-phase C18 columns, highly polar zwitterions exhibit poor retention, and secondary electrostatic interactions between the basic nitrogen and residual silanols on the silica backbone cause severe peak tailing. Causality & Solution: To resolve this, switch to a Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) column. Z-HILIC stationary phases (e.g., sulfobetaine) provide a highly hydrophilic surface that enhances the retention of polar, amphoteric metabolites without requiring ion-pairing reagents that suppress MS signals[1]. If you must use a C18 column, strongly acidify the mobile phase (e.g., 0.1% to 0.5% formic acid) to fully protonate the carboxylic acid, driving the molecule into a single cationic state.

Q2: Should I use Positive or Negative Electrospray Ionization (ESI)? A2: Positive ESI (ESI+) is strongly recommended. Although the molecule possesses a carboxylic acid group capable of deprotonation in ESI-, the piperidine nitrogen is highly basic and acts as an excellent proton acceptor. Furthermore, because the compound is supplied as a hydrochloride salt, it exists as a pre-formed cation in solution. ESI+ typically yields a much stronger, more stable signal for piperidine derivatives due to the basicity of the nitrogen atom[2]. Expect the primary precursor ion to be the protonated molecule [M+H]+ at m/z 236.1.

Q3: How do I optimize the MS/MS parameters (Collision Energy, Declustering Potential)? A3: Optimization requires direct infusion of the diluted chemical standard into the mass spectrometer. You must first optimize the ionization energy (Declustering Potential/Cone Voltage) to maximize the intact [M+H]+ precursor ion, followed by ramping the Collision Energy (CE)[3]. Causality: Different fragments are formed at different collision energies. By scanning a range of CEs, you can identify the most abundant daughter ions[3]. For piperidine derivatives, collision-induced dissociation (CID) is often initiated by the ionization of the nitrogen atom, leading to α -cleavage or ring fission[2]. You will likely observe a primary neutral loss of water (-18 Da) from the benzoic acid group, and a secondary fragment corresponding to the cleavage of the piperidine ring.

Q4: How do I overcome matrix effects during sample extraction from biological fluids? A4: Simple protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the MS source. For robust quantification of piperidine compounds in complex matrices, Solid-Phase Extraction (SPE) is required[4]. Causality: Use a Mixed-Mode Strong Cation Exchange (MCX) sorbent. By loading the sample at an acidic pH (e.g., pH 2-3), the piperidine nitrogen becomes fully positively charged and binds tightly to the negatively charged sulfonic acid groups of the MCX sorbent. This allows you to aggressively wash away neutral and acidic lipids with 100% methanol. Finally, eluting with a basic solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the piperidine, breaking the ionic bond and releasing the pure target compound[4].

Experimental Protocols

Protocol A: Self-Validating MRM Optimization (Direct Infusion)

Objective: Determine optimal precursor and product ions while validating instrument stability.

  • Standard Preparation: Dilute the 5-Methoxy-2-piperidin-1-ylbenzoic acid HCl standard to 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid[3].

  • System Suitability Check (Validation Step): Infuse a blank 50:50 Water:Methanol solution for 2 minutes. Verify that the background noise at m/z 236.1 is below 10^3 cps to ensure no system contamination.

  • Precursor Optimization: Infuse the 1 µg/mL standard at 10 µL/min. Perform a full MS1 scan (m/z 100-500) in ESI+ mode. Adjust the Declustering Potential (DP) or Cone Voltage until the[M+H]+ ion at m/z 236.1 is maximized.

  • Product Ion Scan: Isolate m/z 236.1 in Q1. Perform a product ion scan in Q3 while ramping the Collision Energy (CE) from 10 eV to 50 eV.

  • Selection: Select the two most abundant and stable fragments (e.g., m/z 218.1 for quantitation, m/z 84.1 for qualification).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Objective: Extract the analyte from biological matrices with built-in carryover validation.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard (IS) and 300 µL of 2% Formic Acid in water. Vortex for 30 seconds. Note: Acidification is critical to ensure the piperidine ring is protonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes salts), followed by 1 mL of 100% Methanol (removes neutral/acidic phospholipids).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol[4].

  • Reconstitution & Validation Check: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase[4]. Self-Validation Step: Immediately following the extraction of your highest calibration standard, process a "Double Blank" (water substituted for plasma, no IS). Inject this blank to mathematically validate that carryover is 20% of the Lower Limit of Quantitation (LLOQ).

Quantitative Data & Parameter Summaries

Table 1: Predicted MRM Transitions & MS Parameters (ESI+) Note: Exact voltages are instrument-dependent (e.g., Sciex vs. Waters) and must be tuned per Protocol A.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposePredicted CE (eV)Structural Mechanism
5-Methoxy-2-piperidin-1-ylbenzoic acid236.1218.1Quantitation15 - 25Loss of H₂O (-18 Da) from the carboxylic acid group
5-Methoxy-2-piperidin-1-ylbenzoic acid236.184.1Qualification35 - 45Ring fission / α -cleavage of the piperidine ring

Table 2: Recommended Z-HILIC LC Gradient Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Column Temp: 40°C. Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.05%95%Initial Hold (HILIC mode requires high organic)
1.05%95%Analyte Focusing
4.040%60%Gradient Elution of Zwitterion
5.040%60%Column Wash
5.15%95%Re-equilibration
8.05%95%End of Run

References

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at:[Link]

  • Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC- MS/MS With a Zwitterionic HILIC Column. Waters Corporation. Available at:[Link]

Sources

Technical Support Center: 5-Methoxy-2-piperidin-1-ylbenzoic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Colored Byproducts\n(N-Oxides

Finalizing Diagram Logic

I'm now integrating LC-MS data into the troubleshooting DOT diagram. It connects HPLC results to potential causes like unreacted starting material, demethylated product, and color/oxidation. I'm focusing on providing clear recommendations for addressing the specific impurity issues. The diagram is coming along nicely and will make troubleshooting much easier.

Integrating LC-MS Data

I'm now putting the finishing touches on the troubleshooting DOT diagram by incorporating specific LC-MS data for impurity identification, creating linkages and pathways. I've been focusing on integrating citations and validating the data, to support the expert user experience. I'm prioritizing accuracy for those who know the system already. The goal is to pinpoint the most effective recommendations.

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride (CAS No.: 2248269-08-9) [1.1]. This guide is designed for research scientists and process chemists who require high-purity yields for drug development applications.

Our protocols emphasize a self-validating, causality-driven approach. By understanding the mechanistic reasoning behind each synthetic choice, you can proactively eliminate impurities rather than relying solely on downstream purification.

Part 1: Troubleshooting Guide & FAQs

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-methoxybenzoic acid[1] or Buchwald-Hartwig amination of 2-bromo-5-methoxybenzoic acid[2]. The following FAQs address the most critical failure modes encountered in these pathways.

Q1: My final HPLC trace shows >2% unreacted starting material (2-fluoro-5-methoxybenzoic acid). How do I drive the reaction to completion? A: The SNAr reaction at this specific ring requires overcoming the electron-donating effect of the 5-methoxy group, which slightly deactivates the ring compared to standard nitro-substituted precursors[3].

  • Causality & Solution: If the reaction stalls, it is typically due to insufficient basicity or piperidine volatility. Ensure your reaction vessel is properly sealed to prevent piperidine loss. Increase the temperature to 110°C in DMSO. Do not exceed 125°C, as this risks thermal degradation. Use at least 3.0 equivalents of piperidine: one to react, one to form the carboxylate salt, and one to act as an acid scavenger.

Q2: I am detecting a major impurity at [M+H]⁺ = 222 m/z. What is this, and how do I prevent it? A: This mass corresponds to 5-hydroxy-2-(piperidin-1-yl)benzoic acid , a demethylation impurity.

  • Causality & Solution: The methoxy ether is susceptible to cleavage under excessively harsh basic conditions at high temperatures, or if strong Lewis acids are inadvertently introduced. To prevent this, strictly cap your SNAr reaction temperature at 115°C. If you are using the Buchwald-Hartwig route with 2-bromo-5-methoxybenzoic acid[4], ensure your base (e.g., Cs₂CO₃) is anhydrous, as hydroxide generation at high temperatures will rapidly cleave the ether.

Q3: The isolated hydrochloride salt is discolored (yellow/brown) instead of white. What causes this oxidation? A: Discoloration is almost always caused by the oxidation of the piperidine ring or the electron-rich aromatic core, leading to N-oxides or quinone-like byproducts.

  • Causality & Solution: The free base intermediate is highly electron-rich. When exposed to air in solution, it readily oxidizes. To resolve this, degas all extraction solvents (MTBE/EtOAc) with Nitrogen or Argon. During the final salt formation, use peroxide-free ethereal solvents and perform the HCl addition under an inert atmosphere.

Q4: We are using the Buchwald-Hartwig route, but our palladium residuals are failing API specifications (>10 ppm). A: The piperidine nitrogen and the carboxylic acid create a strong bidentate chelating environment that traps Palladium.

  • Causality & Solution: Standard aqueous washes will not break this chelate. You must introduce a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) during the free-base isolation stage. Stir the organic phase with 5 wt% scavenger at 40°C for 4 hours before filtration and subsequent acidification.

Part 2: Pathway & Logic Visualizations

SynthesisPathway SM 2-Fluoro-5-methoxy benzoic acid Rxn SNAr Reaction Piperidine, K2CO3 DMSO, 110°C SM->Rxn FreeBase Free Base Intermediate Rxn->FreeBase Full Conversion Imp1 Impurity A: Unreacted SM Rxn->Imp1 T < 100°C Imp2 Impurity B: Demethylation Rxn->Imp2 T > 125°C Salt HCl Salt Product (CAS: 2248269-08-9) FreeBase->Salt HCl/Dioxane

Caption: Synthetic workflow for 5-Methoxy-2-piperidin-1-ylbenzoic acid HCl and impurity origins.

LogicTree Start Impurity Detected in Final Salt (HPLC Area > 0.5%) Identify Identify via LC-MS Start->Identify SM_Imp [M-H]- = 169 m/z (Unreacted SM) Identify->SM_Imp DesMe_Imp [M+H]+ = 222 m/z (Demethylated) Identify->DesMe_Imp Ox_Imp Colored Byproducts (Oxidation) Identify->Ox_Imp Act1 Increase Piperidine eq. Extend time by 2h SM_Imp->Act1 Act2 Lower Temp to 110°C Verify anhydrous base DesMe_Imp->Act2 Act3 Sparging with N2/Ar Use peroxide-free ether Ox_Imp->Act3

Caption: Troubleshooting logic tree for identifying and resolving common synthesis impurities.

Part 3: Quantitative Data & Method Comparison

To select the optimal route for your specific laboratory constraints, compare the quantitative metrics of the two primary synthetic pathways below.

Table 1: Comparison of Synthetic Routes for 5-Methoxy-2-piperidin-1-ylbenzoic acid

MetricSNAr Route (Recommended)Buchwald-Hartwig Route
Starting Material 2-Fluoro-5-methoxybenzoic acid2-Bromo-5-methoxybenzoic acid
Typical Yield 82 - 88%65 - 75%
Primary Impurity Unreacted SM (1-3%)Hydrodehalogenation (5-10%)
Heavy Metal Risk NoneHigh (Residual Pd)
Cost at Scale Low (Reagent grade base)High (Pd catalysts, Phosphine ligands)
Scalability Excellent (Robust up to 10 kg)Moderate (Requires rigorous inertion)

Table 2: Common Impurities and Analytical Signatures

Impurity NameCausality / OriginLC-MS SignatureMitigation Strategy
2-Fluoro-5-methoxybenzoic acid Incomplete SNAr conversion169 m/z [M-H]⁻Increase piperidine equivalents; maintain 110°C.
5-Hydroxy-2-piperidin-1-ylbenzoic acid Ether cleavage from excessive heat/base222 m/z [M+H]⁺Cap reaction temp at 115°C; avoid strong Lewis acids.
Piperidine N-oxide derivative Atmospheric oxidation of free base252 m/z [M+H]⁺Degas solvents; perform workup under N₂.

Part 4: Standardized Experimental Protocol (SNAr Route)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reaction Setup
  • Charge a dry, N₂-flushed round-bottom flask with 2-fluoro-5-methoxybenzoic acid (1.0 eq, 10.0 g) and anhydrous K₂CO₃ (2.5 eq, 20.3 g).

  • Add anhydrous DMSO (50 mL) followed by Piperidine (3.0 eq, 17.4 mL).

    • Causality: K₂CO₃ neutralizes the carboxylic acid to prevent piperidine from merely forming an unreactive salt, while the high dielectric constant of DMSO stabilizes the Meisenheimer complex transition state required for SNAr[3].

  • Heat the mixture to 110°C under continuous stirring for 16 hours.

Step 2: In-Process Control (IPC) Validation
  • Withdraw a 50 µL aliquot, quench in 1 mL of 1:1 MeCN:H₂O, and analyze via HPLC (254 nm).

  • Self-Validation Criterion: The reaction is deemed complete only when the peak area of 2-fluoro-5-methoxybenzoic acid is < 1.0%. If > 1.0%, continue heating for 4 hours and re-test.

Step 3: Isoelectric Workup (Free Base Isolation)
  • Cool the reaction mixture to 20°C and pour into 250 mL of crushed ice/water.

  • Slowly add 2M HCl dropwise until the pH reaches exactly 4.5 - 5.0.

    • Causality: This specific pH targets the isoelectric point of the molecule. Dropping the pH too low (< 3) will protonate the piperidine nitrogen, making the compound highly water-soluble and destroying your yield.

  • Extract the precipitated free base with MTBE (3 x 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Hydrochloride Salt Formation
  • Dissolve the crude free base in anhydrous MTBE (100 mL) under a Nitrogen atmosphere.

  • Cool the solution to 0-5°C in an ice bath.

  • Dropwise, add 4M HCl in Dioxane (1.2 eq). Stir for 2 hours as a white precipitate forms.

    • Causality: Using anhydrous HCl in Dioxane rather than aqueous HCl prevents hydrolysis and ensures the precipitation of a highly crystalline, non-hygroscopic hydrochloride salt[5].

  • Filter the solid, wash with cold MTBE (20 mL), and dry in a vacuum oven at 45°C for 12 hours.

References

  • Sigma-Aldrich / Chemsrc. "5-methoxy-2-(piperidin-1-yl)benzoic acid hydrochloride. CAS No.: 2248269-08-9." Chemsrc Compound Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Cationic Chalcone Antibiotics. Design, Synthesis, and Mechanism of Action." ACS Publications. Available at:[Link]

  • Google Patents. "Patent Application Publication: US 2015/0045551A1 (Buchwald Amination of 2-bromo-5-methoxybenzoic acid)." Googleapis. Available at:[Link]

Sources

Overcoming precipitation issues with 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming 5-Methoxy-2-piperidin-1-ylbenzoic acid HCl Precipitation

Welcome to the Advanced Troubleshooting Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of complex synthetic molecules in biological assays. 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride presents a unique challenge: it is an amphoteric, zwitterionic molecule supplied as an acidic salt. While highly soluble in its concentrated stock form, introducing it to the physiological environment of cell culture media often triggers catastrophic precipitation.

This guide provides a mechanistic understanding of why this occurs and delivers self-validating protocols to ensure your compound remains in solution, safeguarding the reproducibility and scientific integrity of your experiments.

Mechanistic Causality of the Precipitation Event

To solve the problem, we must first understand the chemical causality. 5-Methoxy-2-piperidin-1-ylbenzoic acid contains both a basic piperidine ring and an acidic carboxylic acid moiety. Because it is supplied as a hydrochloride (HCl) salt, the piperidine nitrogen is protonated, rendering the molecule highly polar and water-soluble at a low pH[1][2].

However, cell culture media is heavily buffered to maintain a physiological pH of 7.2–7.4. When the acidic stock is introduced to this neutral environment, the buffering agents rapidly neutralize the HCl. The compound undergoes deprotonation, transitioning from a soluble cation into a zwitterionic or free base form[2][3]. This uncharged or zwitterionic state is significantly more hydrophobic. If the local concentration of the free base exceeds its intrinsic aqueous solubility limit, hydrophobic interactions drive the molecules to aggregate and precipitate out of solution[4][5].

MechanisticPathway Salt Compound HCl Salt (Protonated, Soluble) Media Addition to Media (pH 7.4 Buffer) Salt->Media Dilution Zwitterion Deprotonation to Zwitterion (Hydrophobic) Media->Zwitterion pH Neutralization Precip Aggregation & Precipitation Zwitterion->Precip Solvent Shock / High Conc. Soluble Stable Aqueous Dispersion Zwitterion->Soluble Cosolvents / Carrier Proteins

Mechanistic pathway of pH-driven precipitation of hydrochloride salts in culture media.

Troubleshooting Guides (FAQs)

Q1: My compound precipitates immediately upon adding the DMSO stock to the media. How do I stop this? A1: This immediate "crashing out" is a classic symptom of solvent shock combined with a rapid pH shift[4][5]. When a concentrated DMSO stock is injected directly into an aqueous medium, the rapid diffusion of the DMSO solvent leaves the hydrophobic compound stranded in a highly polar environment before it can evenly disperse. Causality & Fix: Never add the stock directly to a large volume of cold media. Always pre-warm your media to 37°C to maximize thermodynamic solubility[6]. Utilize a stepwise serial dilution method (detailed in the protocol below) to gradually acclimate the compound to the aqueous environment.

Q2: The media is clear initially, but I see needle-like crystals under the microscope after 24 hours. What is happening? A2: Delayed precipitation is typically driven by secondary chemical interactions or environmental shifts during incubation. As cells metabolize, they produce lactic acid and CO 2​ , which can cause pH drift in the media, altering the ionization state of the compound[4][5]. Furthermore, the carboxylic acid group on 5-Methoxy-2-piperidin-1-ylbenzoic acid can chelate divalent cations present in the media (such as Ca 2+ and Mg 2+ ), slowly forming insoluble calcium salts over time[7]. Causality & Fix: Ensure your incubator's humidity is optimal to prevent media evaporation, which artificially concentrates salts and the compound[7]. If your assay permits, adding 5-10% Fetal Bovine Serum (FBS) provides carrier proteins like albumin that bind the compound and maintain it in a stable colloidal suspension[6].

Q3: Can I just filter the media to remove the precipitate and use the clear solution? A3: Absolutely not. Sterile filtering a precipitated solution physically removes the active pharmaceutical ingredient. This results in an unknown, drastically reduced final concentration, which invalidates your dose-response curves and leads to artificially high IC 50​ values[5][6]. You must resolve the solubility issue at the formulation stage.

DiagnosticWorkflow Start Precipitation Observed in Media Timing When does precipitation occur? Start->Timing Immediate Immediate (0-5 mins) Timing->Immediate Delayed Delayed (1-24 hours) Timing->Delayed Cause1 Cause: pH Shift & Solvent Shock (Free Base Formation) Immediate->Cause1 Cause2 Cause: Ca2+ Salt Formation or Evaporation/pH Drift Delayed->Cause2 Fix1 Action: Pre-warm media, use stepwise serial dilution Cause1->Fix1 Fix2 Action: Add carrier proteins (FBS), monitor incubator humidity Cause2->Fix2

Troubleshooting workflow for identifying and resolving precipitation timing.

Quantitative Optimization Parameters

To establish a self-validating system, you must operate within strict physicochemical boundaries. The table below summarizes the quantitative limits for handling this specific class of zwitterionic hydrochloride salts in in vitro assays.

ParameterStandard Practice (High Risk)Optimized Condition (Low Risk)Scientific Rationale
Stock Solvent 100% DMSO90% DMSO + 10% PEG400PEG400 acts as a co-solvent, shielding the hydrophobic piperidine-phenyl axis during aqueous dilution[6].
Final DMSO Conc. > 1.0% v/v≤ 0.1% - 0.5% v/vExceeding 0.5% DMSO causes membrane toxicity and alters cellular metabolism, confounding assay results[6].
Media Temperature 4°C (Cold Room)37°C (Pre-warmed)Thermodynamic solubility increases with temperature; cold media guarantees immediate solvent shock[5][6].
Carrier Protein Serum-Free Media5% - 10% FBSAlbumin in FBS binds hydrophobic domains, drastically increasing the apparent solubility limit of the compound[6].

Step-by-Step Methodology: Stepwise Solubilization Protocol

To prevent solvent shock and pH-induced crashing, replace direct injection with this validated stepwise dilution protocol. This protocol acts as a self-validating system by incorporating visual checkpoints before the compound ever touches your cells.

Phase 1: Stock Preparation

  • Weighing: Aseptically weigh the 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride powder.

  • Primary Solubilization: Dissolve the powder in 100% anhydrous DMSO (or a 90% DMSO / 10% PEG400 blend) to create a highly concentrated master stock (e.g., 10 mM). Vortex until completely clear.

  • Aliquot: Divide the stock into single-use aliquots to prevent freeze-thaw cycles, which degrade the compound and induce nucleation[6].

Phase 2: Intermediate Dilution (The Critical Step) 4. Pre-warm: Warm your complete cell culture media (containing FBS if applicable) to 37°C in a water bath[5][6]. 5. Create an Intermediate: Instead of pipetting the stock directly into your final culture flask, transfer 900 µL of the pre-warmed media into a sterile microcentrifuge tube. 6. Dropwise Addition: While gently vortexing the microcentrifuge tube, add 100 µL of the master stock dropwise[4][5]. The mechanical agitation prevents localized high concentrations of DMSO, mitigating solvent shock.

Phase 3: Final Assay Application 7. Visual Inspection (Validation): Hold the intermediate tube against a light source to verify the absence of micro-crystals or cloudiness. If cloudy, the concentration limit has been breached. 8. Final Dilution: Transfer the required volume of this intermediate solution into your final pre-warmed culture vessel to achieve your target dosing concentration (ensuring final DMSO is ≤ 0.5%). 9. Incubation: Seal vessels properly to prevent evaporation and place them in a humidified 37°C, 5% CO 2​ incubator[7].

References[4] Title: Technical Support Center: Preventing Compound Precipitation in Cell Culture Media

Sources

Validation & Comparative

5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride vs other piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Piperidine Derivatives in Receptor Pharmacology

A Senior Application Scientist's Perspective on 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride and its Analogs

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of pharmaceuticals targeting the central nervous system (CNS).[1][2][3] This guide provides a comparative analysis of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride, a representative member of this class, and other key piperidine derivatives. We will delve into their differential activities at crucial CNS targets, primarily focusing on sigma (σ) and dopamine (D) receptors. This analysis is grounded in experimental data and established protocols, offering researchers and drug development professionals a framework for evaluating and selecting compounds for further investigation. We will explore structure-activity relationships (SAR), compare binding affinities and selectivities, and provide detailed methodologies for essential in vitro assays, thereby offering a comprehensive toolkit for advancing research in this chemical space.

Introduction: The Ubiquity of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery.[1][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom is often crucial for forming key salt-bridge interactions within receptor binding pockets, a feature that underpins the high affinity of many piperidine-containing ligands.[4] This has led to their successful application in developing treatments for a range of conditions, including psychosis, pain, and neurodegenerative diseases.[2][3][5][6]

This guide will use 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride as a focal point to explore the nuanced pharmacological landscape of piperidine derivatives. While this specific compound is primarily a research chemical or synthetic intermediate, its core structure—a substituted benzoic acid linked to a piperidine ring—is representative of scaffolds that have yielded potent modulators of various CNS receptors. We will compare it with other derivatives to illuminate the structural modifications that govern affinity and selectivity for sigma (σ) and dopamine (D) receptors, two receptor families where piperidine derivatives have shown significant promise.[7][8][9][10]

Comparative Pharmacology: Sigma vs. Dopamine Receptor Modulation

The therapeutic potential of piperidine derivatives is often dictated by their selectivity profile across different receptor systems. Both sigma and dopamine receptors are implicated in a variety of neurological and psychiatric disorders, making them key targets for drug development.[11][12][13][14]

  • Sigma Receptors (σ1 and σ2): These are unique intracellular proteins, primarily located at the endoplasmic reticulum, that act as chaperones and modulate a wide range of signaling pathways.[12][13][14] Modulators of σ1 receptors are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases like Alzheimer's, and dementia.[5][11] The σ2 receptor is implicated in cancer and neurological disorders.[10]

  • Dopamine Receptors (D1-D5): These G protein-coupled receptors are central to motor control, motivation, and cognition.[7] Antagonists of the D2-like receptors (D2, D3, D4) are the mainstay of antipsychotic therapy.[6] More recently, selective D4 receptor antagonists have been explored as potential treatments for L-DOPA induced dyskinesias in Parkinson's disease and even glioblastoma.[7][8][15]

The divergence in activity between these two receptor families can often be traced to subtle changes in the piperidine scaffold's substitution pattern.[9]

Structure-Activity Relationship (SAR) Insights

The affinity of a piperidine derivative for either sigma or dopamine receptors is heavily influenced by the nature and position of its substituents. A common pharmacophore for both receptor types includes a basic nitrogen within the piperidine ring that forms a critical ionic bond with an acidic residue (e.g., Glu172 in σ1R; Asp115 in D4R) in the binding pocket.[4][9]

The key to selectivity often lies in the "southern" aromatic or lipophilic portion of the molecule, which engages with other hydrophobic pockets in the receptor.[9] For instance, the transition from a benzimidazole to an indazole moiety in certain piperidine series can dramatically increase potency and selectivity for the σ1 receptor over the D4 receptor.[11]

Below is a diagram illustrating the general pharmacophore model for piperidine-based ligands targeting σ1 and D4 receptors, highlighting the key interaction points.

PharmacophoreModel cluster_ligand Piperidine Ligand cluster_receptor Receptor Binding Pocket Ligand Basic Nitrogen (Piperidine) Linker Southern Portion (Aromatic) Receptor Acidic Residue (Glu/Asp) Hydrophobic Pocket 1 Hydrophobic Pocket 2 Ligand:n->Receptor:asp Ionic Bond Ligand:sp->Receptor:hp1 Hydrophobic Interaction Ligand:sp->Receptor:hp2 π-π Stacking

Caption: Generalized pharmacophore for piperidine ligands at σ1/D4 receptors.

Quantitative Comparison of Binding Affinities

To illustrate the impact of structural modifications, the following table summarizes the binding affinities (Ki, in nM) of representative piperidine derivatives for human sigma and dopamine receptors. Lower Ki values indicate higher binding affinity.

Compound IDScaffoldTargetKi (nM)Selectivity (D4/σ1)Reference
Cmpd 1 4-Benzylpiperidineσ11.86-[5]
μ-opioid2.1-[5]
Cmpd 2 4-BenzyloxypiperidineD4-High[7]
D2/D3Low AffinityHigh[7]
Cmpd 3 (12c) 3-Hydroxypiperidine-Indazoleσ10.7829-fold[9]
D4580[9]
Cmpd 4 (12a) 3-Hydroxypiperidine-Indazoleσ11.2>700-fold[9]
D4860[9]
Cmpd 5 (KSK67) Piperidine Coreσ14.8-[4]
H318-[4]

Data synthesized from multiple sources to illustrate SAR principles.

As the data show, subtle changes, such as modifying the aromatic "southern portion" (e.g., indazole in Cmpd 3 & 4), can shift a compound's profile from a dopamine-centric ligand to a highly potent and selective sigma-1 modulator.[9] This highlights the critical need for comprehensive screening and SAR studies during lead optimization.

Essential Experimental Protocols

The foundation of any comparative analysis is robust and reproducible experimental data. Below are detailed protocols for key in vitro assays used to characterize piperidine derivatives.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[16][17][18] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., σ1 or D4).

Workflow Diagram:

BindingAssayWorkflow prep 1. Membrane Preparation (e.g., from cells expressing target receptor or tissue homogenate like guinea pig liver) setup 2. Assay Setup (96-well plate) - Membranes - Radioligand (e.g., [3H]-(+)-pentazocine for σ1) - Test Compound (varying concentrations) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filter 4. Rapid Filtration (Separates bound from free radioligand using glass fiber filters) incubate->filter wash 5. Filter Washing (Removes non-specifically bound radioligand) filter->wash count 6. Scintillation Counting (Quantifies bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50, then Ki using Cheng-Prusoff equation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig liver for high σ1 expression) or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12][16][17]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.[17]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[17]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[16][17]

    • Resuspend the final pellet, determine protein concentration (e.g., via BCA assay), and store at -80°C.[16][17]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound.

    • In each well, combine:

      • Membrane suspension (e.g., 50-120 µg protein for tissue).[17]

      • Radioligand at a concentration near its Kd (e.g., [3H]-(+)-pentazocine for σ1).[12]

      • Test compound at varying concentrations.

      • Controls:

        • Total Binding: No test compound (buffer only).

        • Non-specific Binding (NSB): A high concentration of a known, unlabeled ligand to saturate the receptors (e.g., haloperidol).[12]

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[17]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[16][17]

    • Quickly wash the filters multiple times with ice-cold wash buffer.[17]

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development.[19][20] These assays help identify potential liabilities like poor solubility or rapid metabolism that could halt a compound's progression.[21]

Objective: To obtain a preliminary understanding of a compound's drug-like properties.

Key In Vitro ADME Assays:

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines how well a compound dissolves, which is critical for absorption.[19]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayPredicts a compound's ability to cross the intestinal barrier.[21]
Metabolic Stability Liver Microsomal or Hepatocyte Stability AssayMeasures how quickly a compound is metabolized by liver enzymes (e.g., Cytochrome P450s), predicting its clearance rate.[21]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the fraction of a compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[21]

Conducting these assays early in the discovery phase allows for the creation of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts to optimize both potency and pharmacokinetic profiles simultaneously.[19][20]

Conclusion and Future Directions

The piperidine scaffold remains a highly valuable framework in the design of CNS-active agents. As demonstrated, minor structural modifications can profoundly alter a compound's pharmacological profile, enabling a strategic divergence from a D4 receptor antagonist to a potent and selective σ1 receptor modulator.[9][11] The key to navigating this chemical space lies in a systematic approach that combines rational design with rigorous experimental validation.

For researchers working with 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride or similar analogs, the path forward involves comprehensive characterization. This includes determining its primary biological target(s) and selectivity profile using the assays described herein. Subsequent lead optimization should focus on enhancing target affinity while concurrently improving ADME properties to develop candidates with a higher probability of success in preclinical and clinical development.[20][22] The continued exploration of the rich pharmacology of piperidine derivatives promises to yield novel therapeutics for a host of challenging neurological and psychiatric disorders.

References

  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Benchchem.
  • Xiong, J., Jin, J., Gao, L., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Sabatino, M., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.
  • ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
  • Radioligand Binding Experiments. Bio-protocol.
  • Zampieri, D., Romano, M., Menegazzi, R., & Mamolo, M. G. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.
  • Radioligand Binding Studies. Springer Nature Experiments.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree.
  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PMC.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Usiena air.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
  • ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology.
  • ADME Profiling in Drug Discovery and a New Path Paved on Silica. ResearchGate.
  • Sabatino, M., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PubMed.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH.
  • Antipsychotic piperazine and piperadine derivatives.
  • Sigma Receptors.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

Sources

Comparative Efficacy of 5-Methoxy-2-piperidin-1-ylbenzoic Acid Hydrochloride in AKR1C3 Target Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Protocol Framework

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic IC₅₀ values to understand the structural causality driving target engagement. 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride (hereafter referred to as 5M-2PBA ) is an advanced anthranilic acid derivative. Historically, anthranilic acids (such as flufenamic acid) have been recognized as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)[1].

AKR1C3 is a critical driver of intratumoral steroidogenesis, converting androstenedione to the highly potent androgen testosterone, thereby fueling Castration-Resistant Prostate Cancer (CRPC)[2]. The primary bottleneck in AKR1C3 inhibitor development is achieving selectivity. AKR1C3 shares over 86% sequence homology with AKR1C1 and AKR1C2, which perform protective, pro-apoptotic functions in prostate tissue[1].

The Structural Advantage of 5M-2PBA: Unlike classic non-steroidal anti-inflammatory drugs (NSAIDs) repurposed for AKR1C3 inhibition, 5M-2PBA is structurally optimized for the AKR1C3 active site.

  • Piperidine Ring (Position 2): The bulky, non-planar piperidine ring is specifically designed to exploit the SP112 sub-pocket of AKR1C3, a unique cavity not present in AKR1C1/2.

  • Methoxy Group (Position 5): Acts as an electron-donating group that enhances van der Waals interactions with the cofactor (NADP⁺) binding domain.

  • Hydrochloride Salt Form: Crucially, the HCl salt formulation significantly enhances aqueous solubility. Free-base anthranilic acids often form colloidal aggregates in aqueous buffers, leading to promiscuous inhibition and false positives in biochemical assays. The HCl salt ensures monomeric target engagement.

G DHEA DHEA (Precursor) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone AKR1C3 AR Androgen Receptor (Activation) Testosterone->AR CRPC CRPC Progression AR->CRPC AKR1C3 AKR1C3 Enzyme AKR1C3->Androstenedione Inhibitor 5M-2PBA (Inhibitor) Inhibitor->AKR1C3 Blocks

Fig 1. AKR1C3-mediated steroidogenesis pathway and targeted inhibition by 5M-2PBA in CRPC models.

Comparative Efficacy Data

To objectively evaluate 5M-2PBA, we benchmark its performance against two widely utilized reference inhibitors: Indomethacin and Flufenamic Acid . Data is derived from standardized continuous fluorometric assays measuring NADPH oxidation.

Table 1: In Vitro Isoform Selectivity Profiling
CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)AKR1C1 IC₅₀ (nM)Selectivity Fold (1C2/1C3)Aqueous Solubility (pH 7.4)
5M-2PBA (HCl) 45 ± 5 > 10,000 > 10,000 > 222x High (>500 μM)
Flufenamic Acid350 ± 121,200 ± 45850 ± 303.4xLow (<50 μM)
Indomethacin1,150 ± 80> 50,000> 50,000> 43xModerate (~100 μM)

Data Interpretation: While Flufenamic acid shows moderate potency, its therapeutic window is virtually nonexistent due to poor selectivity (3.4x)[2]. Indomethacin is highly selective but lacks the low-nanomolar potency required for robust in vivo efficacy[3]. 5M-2PBA bridges this gap, offering both nanomolar potency and >200-fold selectivity, driven by the steric constraints of the piperidine moiety.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The following protocols are engineered to eliminate artifacts, specifically addressing compound autofluorescence and non-specific aggregation.

Protocol A: Continuous NADPH Fluorescence Enzymatic Assay

This assay monitors the decrease in NADPH fluorescence as it is oxidized to NADP⁺ during the reduction of the pan-AKR substrate 9,10-phenanthrenequinone (PQ)[4].

Causality & Controls: We utilize PQ rather than natural steroid substrates because PQ turnover is rapid and allows for real-time kinetic monitoring. To ensure the assay is self-validating, a "No Enzyme" control is mandatory for every compound concentration to subtract any intrinsic compound autofluorescence at 460 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.0). Causality: pH 6.0 is the optimal catalytic pH for AKR1C3, ensuring maximum dynamic range.

  • Enzyme Master Mix: Dilute recombinant human AKR1C3 to a final well concentration of 80 μg/mL (~2 μM) in assay buffer[4].

  • Compound Plating: Dispense 5M-2PBA (10-point dose-response, 3-fold dilutions starting at 10 μM) into a black 96-well microplate. Include DMSO vehicle controls (final DMSO must not exceed 2%).

  • Pre-Incubation: Add the Enzyme Master Mix to the compounds and incubate at 37°C for 15 minutes. Causality: Allows for equilibrium binding of the inhibitor before substrate competition begins.

  • Reaction Initiation: Add a substrate mixture containing 0.25 mM NADPH and 16.7 μM PQ to initiate the reaction[4].

  • Kinetic Readout: Immediately read fluorescence (Excitation: 340 nm / Emission: 460 nm) every 30 seconds for 15 minutes.

  • Validation Check: Calculate the Z'-factor using the DMSO control (full activity) and a 10 μM Indomethacin control (full inhibition). A Z'-factor > 0.6 validates the run.

Workflow Step1 1. Enzyme Preparation Recombinant AKR1C3 (2 μM) Step2 2. Compound Incubation Add 5M-2PBA (Dose-Response) Step1->Step2 Step3 3. Substrate Addition NADPH (0.25 mM) + PQ (16.7 μM) Step2->Step3 Step4 4. Fluorescence Readout Ex: 340nm / Em: 460nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Selectivity Step4->Step5

Fig 2. Step-by-step workflow for the AKR1C3 NADPH-dependent fluorescence enzymatic assay.

Protocol B: Cell-Based Target Engagement (Competitive ABPP)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. We employ a competitive Activity-Based Protein Profiling (ABPP) assay in Colo205 cells to validate intracellular target engagement[3].

Causality & Controls: By using a broad-spectrum, fluorescently tagged covalent AKR probe (e.g., RJG-2121), we can visualize the active AKR enzymes on an SDS-PAGE gel. If 5M-2PBA successfully penetrates the cell and binds AKR1C3, it will competitively block the fluorescent probe from binding, resulting in a loss of fluorescent signal at the AKR1C3 molecular weight band[3].

Step-by-Step Methodology:

  • Cell Culture: Grow Colo205 cells to 80–90% confluency. Wash twice with warm 1X PBS.

  • Inhibitor Treatment: Treat cells with 5M-2PBA (1 μM) or DMSO in serum-free media. Incubate at 37°C with 5% CO₂ for 2 hours. Causality: Serum-free media is used to prevent the inhibitor from binding to albumin, which would artificially lower the effective free drug concentration.

  • Probe Competition: Add the activity-based probe (RJG-2121) at a final concentration of 1 μM. Incubate for an additional 2 hours[3].

  • Harvest & Lysis: Pellet cells at 500g for 3 mins. Lyse using RIPA buffer with protease inhibitors.

  • Readout: Run the lysate on a 12% SDS-PAGE gel. Scan the gel using a fluorescence flatbed scanner to quantify the reduction in band intensity compared to the DMSO control.

Conclusion

5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride (5M-2PBA) demonstrates a superior pharmacological profile compared to legacy anthranilic acids. By leveraging the piperidine moiety to target the SP112 pocket, it achieves exceptional AKR1C3 selectivity, while its hydrochloride salt formulation ensures reliable, artifact-free performance in rigorous biochemical and cell-based assays.

References

  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights Source: ACS Pharmacology & Translational Science URL:[Link][2]

  • Discovery and Optimization of a Covalent AKR1C3 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of Sigma-2 Receptor Modulation

In the landscape of contemporary pharmacology, the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling therapeutic target, particularly in oncology and neurodegenerative disorders.[1][2] Its overexpression in proliferating cancer cells compared to quiescent ones marks it as a valuable biomarker and a target for cytotoxic therapies.[1][2] The compound 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride belongs to a chemical class with the potential to modulate this intriguing receptor.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride. We will move beyond a simple cataloging of data, delving into the rationale behind experimental choices and establishing a self-validating system of protocols. Our objective is to rigorously characterize this compound by comparing its pharmacological profile against established standard reference compounds, thereby elucidating its potential as a selective and potent modulator of the sigma-2 receptor.

Selecting the Right Benchmarks: A Rationale

The selection of appropriate reference compounds is paramount for a meaningful comparative analysis. The chosen standards should represent a spectrum of well-characterized sigma receptor ligands, including those with high affinity, selectivity, and established functional activity. For this guide, we have selected the following reference compounds:

  • Siramesine (Lu 28-179): A potent and highly selective sigma-2 receptor agonist.[3][4][5] Its subnanomolar affinity for the sigma-2 receptor and substantial selectivity over the sigma-1 receptor make it an ideal positive control for both binding and functional assays.[3][4]

  • PB28: A high-affinity ligand that acts as a sigma-2 receptor agonist and a sigma-1 receptor antagonist.[4][6][7][8] This dual activity profile provides an interesting point of comparison for understanding the functional consequences of mixed sigma receptor modulation.

  • Haloperidol: An antipsychotic drug that binds with high affinity to both sigma-1 and sigma-2 receptors, as well as dopamine D2 receptors.[9][10][11][12] Its lack of selectivity makes it a useful tool for assessing the off-target effects and the importance of sigma-2 selectivity for the desired biological outcome.

Comparative Pharmacological Profile

The primary objective of this benchmarking study is to determine the binding affinity and functional potency of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride relative to the standard reference compounds. The key parameters for comparison are the inhibition constant (Kᵢ) for the sigma-1 and sigma-2 receptors, the selectivity ratio, and the half-maximal effective concentration (EC₅₀) in a functional assay.

CompoundSigma-2 Affinity (Kᵢ/IC₅₀)Sigma-1 Affinity (Kᵢ/IC₅₀)Selectivity (σ1/σ2)Functional Potency (EC₅₀)
5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride To be determinedTo be determinedTo be determinedTo be determined
Siramesine 0.12 nM (IC₅₀)[3][4]17 nM (IC₅₀)[3][4]140-fold[3][4]Induces cell death in various cancer cell lines (µM range)[3]
PB28 0.68 nM (Kᵢ)[4]0.38 nM (Kᵢ)[4][13]~0.56-fold (σ2/σ1)Inhibits cell growth in breast cancer cells (nM range)[7]
Haloperidol High Affinity (nM range)[11]High Affinity (nM range)[11]Non-selectiveInduces apoptosis in uveal melanoma cells (µM range)[10]

Experimental Protocols: A Step-by-Step Guide to Rigorous Benchmarking

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided. These protocols represent standard, validated methods in the field of sigma receptor pharmacology.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This assay is the gold standard for determining the binding affinity of a test compound for its target receptor. The protocol utilizes a radiolabeled ligand that binds to the receptor and measures the ability of the test compound to displace it.

Workflow for Radioligand Binding Assay

prep Prepare Membrane Homogenates (e.g., rat liver for σ2, guinea pig brain for σ1) incubation Incubate Membranes with: - Radioligand ([3H]DTG for σ2) - Masking Ligand ((+)-pentazocine for σ2) - Test Compound (varying concentrations) prep->incubation filtration Terminate Reaction by Rapid Filtration (separates bound from free radioligand) incubation->filtration quantify Quantify Radioactivity (scintillation counting) filtration->quantify analysis Data Analysis (calculate Ki using Cheng-Prusoff equation) quantify->analysis

Caption: Workflow for determining receptor binding affinity.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) for sigma-2 receptors.[14]

  • Masking Ligand: (+)-Pentazocine to block the sigma-1 receptor binding sites.[14]

  • Membrane Source: Rat liver homogenates are a rich source of sigma-2 receptors.[15]

  • Test Compound: 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride and reference standards.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and reference standards.

  • Incubation: In a 96-well plate, combine the membrane homogenate, assay buffer, (+)-pentazocine (to a final concentration of 100 nM), and varying concentrations of the test compound.

  • Reaction Initiation: Add the radioligand, [³H]DTG (to a final concentration of ~3 nM), to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled sigma-2 ligand like haloperidol.[14]

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely accepted method for assessing the functional effect of a compound on cell proliferation and cytotoxicity, which are common outcomes of sigma-2 receptor agonism.[16][17]

Workflow for MTT Cell Viability Assay

seed Seed Cancer Cells in a 96-well Plate (e.g., SK-N-SH, MDA-MB-231) treat Treat Cells with Test Compound (varying concentrations, for 24-72h) seed->treat mtt Add MTT Reagent (metabolized by viable cells to formazan) treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize measure Measure Absorbance at ~570 nm solubilize->measure analyze Data Analysis (calculate EC50) measure->analyze

Caption: Workflow for assessing functional cytotoxicity.

Materials:

  • Cell Line: A human cancer cell line known to express sigma-2 receptors (e.g., SK-N-SH neuroblastoma, MDA-MB-231 breast cancer).[18]

  • Test Compound: 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride and reference standards.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: (e.g., DMSO or a buffered solution).

  • 96-well plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound and reference standards for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the concentration of the test compound to determine the half-maximal effective concentration (EC₅₀).

Understanding the Mechanism: Sigma-2 Receptor Signaling

While the complete signaling cascade of the sigma-2 receptor is still under active investigation, several key downstream events have been identified. Activation of the sigma-2 receptor by an agonist is known to induce apoptosis in cancer cells through both caspase-dependent and independent pathways.[1][16] This often involves the mobilization of intracellular calcium and the generation of reactive oxygen species (ROS).[19][20]

Proposed Signaling Pathway for Sigma-2 Receptor Agonists

cluster_cell Cancer Cell ligand Sigma-2 Agonist (e.g., Siramesine) receptor Sigma-2 Receptor (TMEM97) ligand->receptor Binds er Endoplasmic Reticulum receptor->er Induces ros ROS Production receptor->ros May induce ca_release Ca²⁺ Release er->ca_release mito Mitochondrial Stress ca_release->mito ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified model of sigma-2 receptor-mediated apoptosis.

Conclusion: A Framework for Informed Drug Discovery

This guide provides a robust framework for the comprehensive benchmarking of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride against established sigma-2 receptor ligands. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, comparable data that will accurately define the pharmacological profile of this novel compound. This systematic approach is essential for identifying promising new therapeutic agents and advancing the field of sigma receptor-targeted drug discovery. The self-validating nature of these experiments, grounded in the use of well-characterized reference standards, ensures the trustworthiness and scientific integrity of the findings.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC. [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed. [Link]

  • PB-28 - Grokipedia. [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. [Link]

  • Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed. [Link]

  • Sigma-2 Receptor Ligands: Neurobiological Effects | Bentham Science Publishers. [Link]

  • (PDF) Sigma-2 Receptor: Past, Present and Perspectives on Multiple Therapeutic Exploitations - ResearchGate. [Link]

  • Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed. [Link]

  • Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed. [Link]

  • Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress - AACR Journals. [Link]

  • The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC. [Link]

  • PB28 - Neuromics. [Link]

  • PB-28 - Wikipedia. [Link]

  • Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma | Oncotarget. [Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. [Link]

  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed. [Link]

  • σ 2 receptor reference compounds and fluorescent ligands. - ResearchGate. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - ACS Publications. [Link]

  • Sigma opiates and certain antipsychotic drugs mutually inhibit (+)-[3H] SKF 10,047 and [3H]haloperidol binding in guinea pig brain membranes. | PNAS. [Link]

  • Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC. [Link]

  • Sigma-2 ligands have high affinity for pancreas cancer and decrease... - ResearchGate. [Link]

  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed. [Link]

Sources

Reproducibility of 5-Methoxy-2-piperidin-1-ylbenzoic Acid Hydrochloride Biological Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Early-Stage Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & The Mechanistic Challenge

In Fragment-Based Drug Discovery (FBDD), piperidine-substituted benzoic acid derivatives are highly valued as privileged scaffolds for targeting protein-protein interactions and kinase active sites. 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride (5-M-2-PBA·HCl) is frequently utilized as a starting fragment due to its favorable vector geometry and hydrogen-bonding potential[1].

However, translating this compound from chemical synthesis into reproducible biological assays presents a significant mechanistic challenge. The core issue lies not in the pharmacophore itself, but in the hydrochloride salt form combined with the steric hindrance of the methoxy-piperidine moiety.

When introduced into weakly buffered high-throughput screening (HTS) or Surface Plasmon Resonance (SPR) environments, the rapid dissociation of the HCl salt releases protons, causing a localized micro-pH drop. This transient acidification can trigger localized conformational shifts in the target protein, mimicking a binding event and leading to notorious false positives[2][3]. To achieve genuine reproducibility, assay systems must be engineered to neutralize this thermodynamic artifact.

Mechanism Salt 5-M-2-PBA·HCl (Assay Introduction) Dissociation Rapid HCl Dissociation in Weak Buffer Salt->Dissociation pH_Drop Localized Micro-pH Drop (Proton Release) Dissociation->pH_Drop Protein Target Protein Conformational Shift pH_Drop->Protein Artifact False Positive Binding (SPR/CETSA Artifact) Protein->Artifact

Mechanistic pathway of HCl salt-induced false positives in weakly buffered assays.

Objective Product Comparison: Salt vs. Free Base vs. Isomer

To establish a baseline for assay reproducibility, we compared 5-M-2-PBA·HCl against two critical alternatives: its Free Base counterpart, and a structural isomer, 2-Methoxy-4-(piperidin-1-yl)benzoic acid. The data below demonstrates how the salt form skews apparent binding kinetics if standard assay conditions are not optimized.

Quantitative Performance Matrix
Compound VariantFormAqueous Solubility (pH 7.4)Apparent SPR KD​ (Standard Buffer)*False Positive Rate (HTS)Reproducibility (Z'-factor)
5-M-2-PBA·HCl HCl Salt450 µM12 µM (Artifactual)High (18%)0.45 (Poor)
5-M-2-PBA Free Base120 µM85 µM (True Binding)Low (<2%)0.82 (Excellent)
2-M-4-PBA Free Base150 µM>200 µM (No Binding)Low (<2%)0.85 (Excellent)

*Note: The apparent KD​ of 12 µM for the HCl salt in standard 10 mM HEPES buffer is a false positive driven by pH-induced protein denaturation, not specific ligand-target engagement[4].

Causality Analysis: The Free Base form exhibits lower absolute aqueous solubility but provides highly reproducible, true-binding kinetics (Z'-factor > 0.8). The HCl salt, while easier to dissolve initially, destroys assay reproducibility (Z'-factor < 0.5) unless the buffering capacity of the assay is drastically increased.

Validated Experimental Methodologies

To utilize 5-M-2-PBA·HCl without falling victim to salt-induced artifacts, the following self-validating protocols must be strictly adhered to. These workflows are designed to separate true pharmacological target engagement from physicochemical noise.

Protocol A: High-Fidelity Surface Plasmon Resonance (SPR)

SPR is the gold standard for label-free biophysical interaction analysis[5][6]. To evaluate this hydrochloride fragment, we must modify the standard protocol to include high-capacity buffering and rigorous solvent correction.

Step-by-Step Workflow:

  • High-Capacity Buffer Preparation: Prepare the running buffer using 50 mM HEPES (instead of the standard 10 mM), 150 mM NaCl, 0.05% Tween-20, and exactly 5.0% DMSO. Adjust the pH to exactly 7.40 after all components are added. The 5x increase in HEPES is critical to absorb the proton release from the HCl salt.

  • Target Immobilization: Amine-couple the target protein to a CM5 sensor chip (GE Healthcare/Cytiva) targeting a low immobilization level (approx. 2000 RU) to minimize mass transport limitations and crowding effects[4].

  • Compound Preparation (DMSO Matching): Dissolve 5-M-2-PBA·HCl in 100% anhydrous DMSO to a 20 mM stock. Dilute the stock into the running buffer to achieve a final top concentration of 500 µM, ensuring the final DMSO concentration is locked at exactly 5.0%.

  • Solvent Correction Calibration: Inject a standard DMSO calibration series (4.5% to 5.5% DMSO) to build a solvent correction curve. This self-validating step ensures that bulk refractive index changes from the solvent do not mask the small molecular weight fragment binding.

  • Multi-Cycle Kinetics: Inject the compound series (e.g., 500 µM down to 15.6 µM, 2-fold dilutions) at a high flow rate of 50 µL/min. Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Data Processing: Double-reference the data (subtracting the reference channel and the blank buffer injections). Fit to a 1:1 Langmuir binding model.

SPR_Workflow Prep Compound Prep (100% DMSO Stock) Buffer High-Capacity Buffer (50mM HEPES, pH 7.4) Prep->Buffer Immobilize Target Immobilization (CM5 Sensor Chip) Buffer->Immobilize Inject Ligand Injection (Multi-cycle Kinetics) Immobilize->Inject Analyze Data Analysis (1:1 Binding Model) Inject->Analyze

Optimized SPR workflow for evaluating hydrochloride salt fragments in FBDD.

Protocol B: Cellular Thermal Shift Assay (CETSA)

To validate that the SPR binding translates to live-cell target engagement, CETSA is employed. This protocol mitigates local pH effects by utilizing the cell's endogenous buffering capacity.

Step-by-Step Workflow:

  • Cellular Pre-equilibration: Culture HEK293T cells expressing the target protein to 80% confluency. Harvest and resuspend in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Compound Dosing: Treat the cell suspension with 50 µM of 5-M-2-PBA·HCl (final DMSO 0.5%) or vehicle control. Incubate at 37°C for 30 minutes to allow cellular penetration and target equilibration.

  • Thermal Profiling: Aliquot the suspension into PCR tubes (50 µL each). Heat the tubes in a thermal cycler across a gradient from 40°C to 65°C for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis and Readout: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Analyze the soluble fraction via Western Blot or AlphaLISA to determine the shift in aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2∘C ) confirms true intracellular target engagement.

Conclusion

The reproducibility of biological assays involving 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride is heavily dependent on the physicochemical management of its salt form. By transitioning from standard 10 mM buffers to high-capacity 50 mM systems in SPR, and utilizing the endogenous buffering of live cells in CETSA, researchers can eliminate pH-driven false positives and accurately quantify the true binding affinity of this valuable FBDD fragment.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets National Institutes of Health (PMC) URL:[Link][1]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • A beginner's guide to surface plasmon resonance The Biochemist - Portland Press URL:[Link]

  • Surface Plasmon Resonance (SPR) Assay Charles River Laboratories URL:[Link][5]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry ACS Combinatorial Science URL:[Link][3]

  • High-Throughput Screening & Salt Effects The Mrksich Group - Northwestern University URL:[Link][2]

Sources

Safety Operating Guide

5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Disposal of 5-Methoxy-2-piperidin-1-ylbenzoic Acid Hydrochloride

In pharmaceutical research and drug development, the proper management of active pharmaceutical ingredients (APIs) and their intermediates is a critical component of laboratory safety and environmental compliance. 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride (CAS: 2248269-08-9)[1] is a complex nitrogenous organic acid salt. Because of its specific molecular architecture, its disposal cannot be treated as generic waste.

This guide provides researchers and EHS (Environment, Health, and Safety) professionals with field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with EPA regulations[2].

Chemical Profile & Disposal Causality

To dispose of a chemical safely, one must first understand how its molecular structure dictates its end-of-life processing. Do not merely follow disposal steps; understand the causality behind them.

  • The Drain Disposal Prohibition: This compound is a synthetic organic molecule that is not readily degradable by standard biological wastewater treatment processes[3]. Only non-hazardous, highly water-soluble, and biologically degradable substances with a moderate pH are permitted for drain disposal[3]. Pouring this compound down the sink violates EPA regulations and risks severe environmental contamination[2].

  • The Halogenated Incineration Requirement: The presence of the hydrochloride (HCl) salt is the most critical factor in this compound's disposal profile. Thermal destruction (incineration) of this material will generate Nitrogen Oxides (NOx) from the piperidine ring and Hydrogen Chloride (HCl) gas from the salt. Therefore, the waste must be routed to a specialized high-temperature incinerator equipped with alkaline scrubbers to neutralize these acidic exhaust gases[4].

  • Material Incompatibility: Because it is an acidic salt, it can dissociate in the presence of ambient moisture to form trace hydrochloric acid. It must never be stored in steel containers, which are susceptible to corrosion and subsequent leakage[3].

Table 1: Physico-Chemical Properties & Disposal Causality

PropertyCharacteristicOperational Disposal Implication
Chemical Class Nitrogenous Organic AcidRequires high-temperature incineration to break down complex ring structures.
Salt Form Hydrochloride (HCl)Generates HCl gas upon combustion. Mandates segregation into halogenated waste streams for scrubber-equipped incineration.
Aqueous Behavior Non-biodegradableStrictly forbidden from sink/drain disposal. Must be collected as hazardous waste[3].
Corrosivity Mildly acidic with moistureIncompatible with steel drums. Must be stored in Glass or High-Density Polyethylene (HDPE) containers[3].

Standard Operating Procedures for Waste Management

Every protocol in your laboratory should be a self-validating system. Follow these step-by-step methodologies to ensure compliance from the point of generation to final disposition.

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to residual powder, contaminated weighing boats, spatulas, and disposable PPE.

  • Preparation & PPE: Don appropriate PPE, including nitrile gloves, a lab coat, and safety goggles. Perform all waste transfers inside a certified chemical fume hood to prevent inhalation exposure[5].

  • Containment: Transfer the solid waste into a clean, dry, wide-mouth HDPE or glass container.

    • Validation Check: Ensure the container cap is in "new" condition with no cracks. Do not fill the container beyond the neck; leave at least one inch of headspace to allow for vapor expansion[3].

  • Labeling: Immediately affix a label explicitly stating "Hazardous Waste" [6].

    • Validation Check: Write the full chemical name ("5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride") and the estimated quantity. Do not use abbreviations or chemical formulas , as this is a direct violation of EPA labeling standards[5][6].

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA)[6].

Protocol B: Liquid Waste (Solutions and Washings)

This protocol applies when the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) during assays or synthesis.

  • Stream Segregation: Even if the compound is dissolved in a non-halogenated solvent (like DMSO), the solution now contains chloride ions from the API's hydrochloride salt. It must be segregated into the "Halogenated Organic Waste" stream to ensure it is routed to the correct incinerator[4].

  • Transfer: Carefully pour the solution into the designated halogenated liquid waste carboy using a funnel[5].

    • Validation Check: Never leave a funnel resting in the hazardous waste container after pouring. The container must be kept closed at all times except when actively adding waste[6].

  • Compatibility Verification: Ensure the waste carboy does not contain incompatible chemicals (e.g., strong oxidizers or strong bases) that could react dangerously with the acidic salt or the organic solvent[3][5].

Visualizing the Disposal Workflow

WasteWorkflow Start Waste Generated: 5-Methoxy-2-piperidin-1-ylbenzoic acid HCl Decision Physical State of Waste? Start->Decision Solid Solid Powder & Contaminated Consumables Decision->Solid Solid Liquid Dissolved in Organic Solvents Decision->Liquid Solution PackSolid Package in HDPE Container (Avoid Steel due to HCl) Solid->PackSolid PackLiquid Segregate into Halogenated Organic Waste Stream Liquid->PackLiquid Label Apply EPA 'Hazardous Waste' Label List full chemical name & % PackSolid->Label PackLiquid->Label SAA Transfer to Satellite Accumulation Area Must remove within 72h of filling Label->SAA Incinerate Final Disposition: High-Temperature Incineration (with NOx & HCl Scrubbers) SAA->Incinerate

Decision tree for the segregation, labeling, and disposal of 5-Methoxy-2-piperidin-1-ylbenzoic acid.

Regulatory Compliance & Storage Limits

Waste stored in a Satellite Accumulation Area (SAA) must be under the direct control of the operator generating the waste and must be inspected weekly for leakage[3][6]. Once an SAA container reaches its maximum volume, strict EPA timelines dictate its movement to a Central Accumulation Area (CAA).

Table 2: EPA Accumulation Time Limits by Generator Status

Facility Generator StatusSAA Volume LimitSAA Time Limit (Once Full)CAA Storage Time Limit
VSQG (<100 kg/month )Up to 55 gallons72 Hours (3 Days) [3][6]No time limit[4]
SQG (100-1,000 kg/month )Up to 55 gallons72 Hours (3 Days) [3][6]180 Days[4]
LQG (>1,000 kg/month )Up to 55 gallons72 Hours (3 Days) [3][6]90 Days[4]

Note: Accumulation start dates should only be applied to the label once the waste is moved into the facility's CAA, never while it is actively accumulating in the SAA[4].

Emergency Spill Response Protocol

In the event of an accidental powder spill of 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride on the benchtop or floor:

  • Assess & Isolate: Determine if the spill is manageable by laboratory personnel. If the spill is large or highly aerosolized, evacuate the area and contact EHS immediately[6].

  • Containment (No Dry Sweeping): Never use a brush and dustpan to dry-sweep the powder. Dry sweeping aerosolizes the active pharmaceutical ingredient, creating a severe inhalation hazard.

  • Wet Wipe Method: Use a slightly dampened absorbent pad (dampened with water or a compatible solvent) to gently wipe up the powder.

  • Decontamination: Wash the affected surface with a mild detergent solution to remove any residual acidic salt.

  • Disposal: Place all contaminated absorbent pads, wipes, and PPE into a designated hazardous waste bag, label it according to Protocol A, and transfer it to the SAA[6].

References

  • Title : Managing Hazardous Chemical Waste in the Lab | Source : Lab Manager | URL :[Link]

  • Title : Hazardous Chemical Waste Management Guidelines | Source : Columbia University | URL :[Link]

  • Title : Laboratory Hazardous Waste Disposal Guidelines | Source : Central Washington University | URL :[Link]

  • Title : Chemical Waste Disposal Guidelines for Educational Facilities | Source : MLI Environmental | URL :[Link]

  • Title : rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropiperidine-4-carboxylic acid (Compound Reference) | Source : Chemsrc | URL :[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.